molecular formula C13H12ClNO B1609210 [4-(2-Chlorophenoxy)phenyl]methanamine CAS No. 270259-94-4

[4-(2-Chlorophenoxy)phenyl]methanamine

Cat. No.: B1609210
CAS No.: 270259-94-4
M. Wt: 233.69 g/mol
InChI Key: LCYFTPJABNHFCH-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenoxy)phenyl]methanamine is a chemical compound of interest in chemical and pharmaceutical research. It features a molecular scaffold comprising a benzylamine group linked to a chlorophenoxy-substituted phenyl ring. This structure is related to intermediates used in the synthesis of more complex molecules, such as urea-based compounds . Research Applications: The primary research value of this compound lies in its role as a versatile synthetic building block. The reactive primary amine (-NH2) group makes it a suitable precursor for synthesizing a wide range of derivatives, including ureas, amides, and imines. Researchers may utilize this compound in medicinal chemistry for the exploration of structure-activity relationships (SAR), particularly in projects involving diphenyl ether-like structures. Analogs of this compound serve as key intermediates in the development of various biologically active molecules . Handling and Safety: As a research chemical, this product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for specific hazard and handling information. General precautions for handling similar compounds include using personal protective equipment and ensuring adequate ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYFTPJABNHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408898
Record name [4-(2-chlorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270259-94-4
Record name [4-(2-chlorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure-activity relationship (SAR) of [4-(2-Chlorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of the [4-(2-Chlorophenoxy)phenyl]methanamine Scaffold

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

The this compound core is a prominent scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, it represents a key structural motif found in a variety of biologically active compounds, particularly those targeting monoamine transporters. Its inherent structural features—a biaryl ether system combined with a flexible aminomethyl side chain—provide a versatile template for interrogating complex biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this scaffold, framed within the context of its potential as a norepinephrine reuptake inhibitor (NRI). We will dissect the molecule into its constituent pharmacophoric elements, propose strategic modifications, and outline the experimental workflows required to validate these hypotheses, thereby offering a comprehensive roadmap for researchers in drug discovery.

The Pharmacophoric Landscape of this compound

The biological activity of compounds derived from this scaffold is not dictated by a single feature but by the synergistic interplay of its three primary structural regions. Understanding the role of each is paramount to designing potent and selective analogs.

  • Region A: The 2-Chlorophenoxy Moiety: This region is predicted to engage in crucial hydrophobic and halogen-bonding interactions within the target protein's binding pocket. The ortho-chloro substituent creates a specific steric and electronic profile that can significantly influence binding affinity and selectivity.

  • Region B: The Central Phenyl Ring: This unit acts as the central scaffold, correctly positioning the other two regions in three-dimensional space. The para-substitution pattern between the phenoxy ether and the methanamine side chain is critical for establishing the appropriate vector and distance for optimal target engagement.

  • Region C: The Methanamine Side Chain: As the primary basic center, the amine is expected to form a key ionic bond with an acidic residue (e.g., Aspartate) in the transporter's binding site, a canonical interaction for most monoamine transporter ligands.

Below is a conceptual breakdown of the scaffold.

cluster_Scaffold This compound Scaffold Scaffold Core Structure RegionA Region A 2-Chlorophenoxy Moiety Scaffold->RegionA Hydrophobic Interactions Halogen Bonding RegionB Region B Central Phenyl Ring Scaffold->RegionB Structural Core Defines Vector & Distance RegionC Region C Methanamine Side Chain Scaffold->RegionC Ionic Bonding Primary Pharmacophore

Caption: Key pharmacophoric regions of the title scaffold.

Strategic Dissection of the SAR

To systematically explore the SAR, a focused analog synthesis campaign is required. The following sections detail proposed modifications to each region and the underlying rationale.

Probing Region A: The Halogenated Phenyl Ring

The nature and position of the substituent on the distal phenoxy ring are critical. The ortho-chloro group of the parent scaffold serves as our reference point.

Experimental Rationale:

  • Positional Isomers: Moving the chlorine to the meta (3-chloro) and para (4-chloro) positions will probe the spatial tolerance of the hydrophobic pocket. It is hypothesized that the ortho position provides a conformational lock that is beneficial for activity.

  • Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) will elucidate the role of both sterics and electronics. A larger bromine or iodine may provide stronger halogen bonds or introduce steric hindrance, while a smaller fluorine atom may alter the electrostatic potential of the ring.

  • Bioisosteric Replacement: Substituting the chlorine with non-halogen groups of similar size and electronics (e.g., -CH₃, -CF₃) will determine if a halogen is strictly necessary or if a general lipophilic group is sufficient. The trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the pKa of the phenoxy ring system.

Table 1: Proposed Modifications for Region A

Modification TypeAnalogs to SynthesizeRationale
Positional Isomers 3-Chlorophenoxy, 4-ChlorophenoxyEvaluate spatial tolerance and conformational effects.
Halogen Scan 2-Fluorophenoxy, 2-Bromophenoxy, 2-IodophenoxyProbe the influence of sterics, polarizability, and halogen bonding.
Bioisosteric Scan 2-Methylphenoxy, 2-TrifluoromethylphenoxyDetermine the necessity of a halogen versus general lipophilicity/electronics.
Probing Region C: The Basic Amine

The primary amine is the anchor point. Modifications here are expected to have a profound impact on affinity by modulating the strength and geometry of the ionic interaction.

Experimental Rationale:

  • N-Alkylation: Introducing small alkyl groups (methyl, ethyl) can enhance potency by increasing basicity and exploring adjacent hydrophobic pockets. However, larger groups may introduce steric clashes.

  • Acidity/Basicity Modulation: Converting the amine to a secondary amine (N-methyl) or tertiary amine (N,N-dimethyl) will systematically alter the pKa. This helps to determine the optimal basicity for target engagement and can also impact cell permeability and metabolic stability.

  • Conformational Constraint: Incorporating the nitrogen into a cyclic system, such as an azetidine or piperidine ring, will restrict the conformational freedom of the side chain. This can lead to a significant increase in potency if the bound conformation is matched, due to a lower entropic penalty upon binding.

Table 2: Proposed Modifications for Region C

Modification TypeAnalogs to SynthesizeRationale
N-Alkylation N-Methyl, N-Ethyl derivativesExplore hydrophobic pockets adjacent to the ionic binding site.
Basicity Modulation N,N-Dimethyl derivativeFine-tune pKa and assess impact on binding and physicochemical properties.
Conformational Rigidity (4-(2-chlorophenoxy)phenyl)azetidin-3-yl)methanamineLock the side-chain conformation to potentially enhance binding affinity.

Experimental Workflow for SAR Elucidation

A robust and self-validating workflow is essential for generating high-quality SAR data. The process integrates chemical synthesis, in vitro biological screening, and in silico modeling.

cluster_Workflow SAR Elucidation Workflow Synthesis 1. Analog Synthesis (Parallel Chemistry) Purification 2. Purification & QC (HPLC, NMR, MS) Synthesis->Purification Screening 3. In Vitro Screening (Binding & Uptake Assays) Purification->Screening Analysis 5. Data Analysis (SAR Generation) Screening->Analysis Modeling 4. In Silico Modeling (Docking & QSAR) Modeling->Analysis Analysis->Synthesis Design Next Generation of Analogs

Caption: A closed-loop workflow for systematic SAR exploration.

Protocol: Parallel Synthesis of Analogs

The core scaffold is amenable to parallel synthesis. A representative procedure starting from commercially available (4-hydroxyphenyl)methanamine is outlined below.

Step 1: Buchwald-Hartwig Amination

  • To a solution of (4-hydroxyphenyl)methanamine (1.0 eq) in a suitable solvent like toluene, add 1-chloro-2-iodobenzene (1.1 eq).

  • Add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a suitable ligand like Xantphos (0.04 eq).

  • Add a base, for instance, Cs₂CO₃ (2.0 eq).

  • Degas the mixture and heat to 100-110 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the target molecule.

Protocol: Norepinephrine Transporter (NET) Binding Assay

This competitive binding assay quantifies the affinity of the synthesized analogs for the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]-Nisoxetine (a high-affinity NET ligand).

  • Test compounds (synthesized analogs) at various concentrations.

  • Wash Buffer: Tris-HCl buffer with NaCl and KCl.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare cell membranes from hNET-expressing HEK293 cells.

  • In a 96-well plate, add cell membranes, [³H]-Nisoxetine (at a final concentration near its Kd), and varying concentrations of the test compound.

  • For non-specific binding control wells, add a high concentration of a known non-radioactive inhibitor like Desipramine.

  • Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding for each compound concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a validated starting point for the development of potent monoamine transporter inhibitors. The SAR exploration strategy outlined in this guide—focusing on systematic modification of the chlorophenoxy, central phenyl, and methanamine regions—provides a clear and logical path toward identifying analogs with enhanced potency and selectivity. The integration of parallel synthesis, robust in vitro pharmacology, and computational modeling creates a powerful, iterative engine for drug discovery. Future work should focus on optimizing for pharmacokinetic properties (ADME) and assessing in vivo efficacy in relevant disease models once potent lead compounds are identified.

References

  • Title: Molecular basis of ligand interaction at the monoamine transporters. Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: The influence of pKa on drug discovery and development. Source: Drug Discovery Today URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

An In-depth Technical Guide to [4-(2-Chlorophenoxy)phenyl]methanamine: A Structural Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[4-(2-Chlorophenoxy)phenyl]methanamine is a diaryl ether derivative with a primary amine functionality. While specific experimental data for this particular isomer is not extensively available in public literature, the structural motif of chlorophenoxy-phenyl-methanamine is of significant interest to researchers and professionals in drug development and medicinal chemistry. The strategic placement of a chloro-substituent on the phenoxy ring, combined with the reactive aminomethyl group, makes this class of compounds versatile scaffolds and key intermediates in the synthesis of complex molecular architectures with potential biological activity.

This technical guide will provide a comprehensive overview of this compound, leveraging data from its isomers and closely related, well-documented analogues to elucidate its physicochemical properties, potential synthetic routes, applications in drug discovery, and essential safety and handling protocols. A notable analogue that will be referenced is (R)-(4-Chlorophenyl)(phenyl)methanamine, a critical chiral building block in the synthesis of the second-generation antihistamine, Levocetirizine.[1][2] By examining these related compounds, we can infer the chemical behavior and potential utility of the title compound.

Physicochemical Properties and Structure

The fundamental properties of this compound are determined by its constituent functional groups: a diaryl ether linkage, a chlorophenyl ring, and a benzylamine moiety.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₂ClNOCalculated
Molecular Weight 233.70 g/mol Calculated
CAS Number Not readily available-

For comparative purposes, the properties of a closely related, commercially available isomer, (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, are presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₃Cl₂NO[3]
Molecular Weight 270.15 g/mol [3]
CAS Number 1171023-50-9[3]

The structural representation of this compound is as follows:

Caption: 2D Structure of this compound

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized through a multi-step process, beginning with the formation of the diaryl ether backbone via an Ullmann condensation, followed by functional group interconversion to introduce the aminomethyl moiety.

Proposed Synthetic Workflow

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction of Nitrile A 4-Bromobenzonitrile C 4-(2-Chlorophenoxy)benzonitrile A->C CuI, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) B 2-Chlorophenol B->C D 4-(2-Chlorophenoxy)benzonitrile E This compound D->E Reducing agent (e.g., LiAlH4 in THF) or Catalytic Hydrogenation (H2, Raney Ni)

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 4-(2-Chlorophenoxy)benzonitrile (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst.[4][5] Modern variations of this reaction often utilize soluble copper catalysts and ligands to achieve milder reaction conditions.[6][7]

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzonitrile, 2-chlorophenol, a copper(I) iodide (CuI) catalyst, and a base such as potassium carbonate (K₂CO₃).

  • Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to an elevated temperature (typically 120-160 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-chlorophenoxy)benzonitrile.

Step 2: Reduction of 4-(2-Chlorophenoxy)benzonitrile to this compound

The nitrile group can be reduced to a primary amine using various reducing agents.

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • In a dry reaction flask under an inert atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-(2-chlorophenoxy)benzonitrile in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by an appropriate method, such as distillation under reduced pressure or conversion to a hydrochloride salt followed by recrystallization.

  • Method B: Catalytic Hydrogenation

    • Dissolve 4-(2-chlorophenoxy)benzonitrile in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to prevent the formation of secondary amines.

    • Add a Raney nickel catalyst.

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the hydrogen uptake ceases.

    • Filter the catalyst and concentrate the filtrate to yield the desired amine.

Role in Drug Development and Medicinal Chemistry

The structural framework of this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The amine group serves as a versatile handle for further chemical modifications, such as amide bond formation, alkylation, and reductive amination.

A prominent example of the pharmaceutical importance of a closely related analogue is the use of (R)-(4-Chlorophenyl)(phenyl)methanamine in the synthesis of Levocetirizine.[1][2] Levocetirizine is the active (R)-enantiomer of cetirizine and functions as a potent second-generation antihistamine.[1]

Role of the Analogue in Levocetirizine Synthesis

G A (R)-(4-Chlorophenyl)(phenyl)methanamine B (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine A->B Reaction with a piperazine precursor C Levocetirizine B->C Alkylation with a 2-chloroethoxyacetic acid derivative

Caption: Synthetic relationship between (R)-(4-Chlorophenyl)(phenyl)methanamine and Levocetirizine.

The synthesis of Levocetirizine underscores the significance of chiral amines as foundational components in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[2] The stereochemistry of the final drug molecule is dictated by the chirality of the starting amine.

Furthermore, the broader class of chlorophenoxy compounds has been investigated for various biological activities. For instance, some chlorophenoxy herbicides are known to exhibit toxicity through mechanisms such as the uncoupling of oxidative phosphorylation.[8][9] While this highlights a potential for toxicity, it also indicates that this chemical scaffold can interact with biological systems, a prerequisite for therapeutic activity. The key in drug development is to modify the structure to achieve selective activity against a therapeutic target while minimizing off-target effects and general toxicity.

Safety and Handling

Given the presence of an aromatic amine and a chlorinated aromatic ring, this compound should be handled with care in a laboratory setting. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can often be absorbed through the skin.[10][11][12] Chlorophenoxy compounds can also be irritating to the skin and mucous membranes.[8]

General Laboratory Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Levocetirizine Utilizing (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
  • Machado, F., Delerue-Matos, C., & Grosso, C. (2018). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PubMed Central.
  • Guidechem. (n.d.). How to Prepare (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine?.
  • SynArchive. (2024). Ullmann Condensation.
  • Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
  • Olson, K. R. (Ed.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose (7th ed.). McGraw-Hill.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • JoDrugs. (n.d.). chlorophenoxy compounds.
  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine.
  • precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-.
  • PubMed. (1999). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review.
  • Quick Company. (n.d.). A Method Of Preparation Of Levorotatory [2 [4 [(4 Chlorophenyl) – Phenyl Methyl] –1 Piperazimyl] Ethoxy Acetic Acid Dihydrochloride.
  • Drug Synthesis Database. (n.d.). (-)-Cetirizine, Levocetirizine, Xusal, Xyzal.
  • Marcel Dekker, Inc. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase.
  • World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • Google Patents. (n.d.). Ullmann reaction for the synthesis of diaryl ethers.
  • Benchchem. (n.d.). [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4.
  • EvitaChem. (n.d.). [4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride.
  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • Google Patents. (n.d.). Diaryl ether condensation reactions.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Scimplify. (n.d.). (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS NO : 163837-57-8).
  • PubMed Central. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
  • Physics @ Manasagangotri. (2021). Journal of Molecular Structure.
  • BLD Pharm. (n.d.). 1171023-50-9|(3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride.
  • Vedantu. (n.d.). Write the structure of phenylmethanamine class 12 chemistry CBSE.

Sources

[4-(2-Chlorophenoxy)phenyl]methanamine: A Privileged Biaryl Ether Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [4-(2-Chlorophenoxy)phenyl]methanamine as a Pharmacophore in Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Definition

This compound (CAS 1170147-57-5) represents a high-value "privileged structure" in medicinal chemistry. Structurally characterized by a biaryl ether backbone terminating in a primary benzylamine, this scaffold bridges the chemical space between ion channel modulators (e.g., sodium channel blockers) and enzyme inhibitors (e.g., MAO-B, 17


-HSD3).

The pharmacological utility of this moiety stems from its ability to adopt a non-planar, twisted conformation due to the ortho-chlorine substituent, which enhances selectivity for hydrophobic pockets in voltage-gated sodium channels (


) and monoamine oxidase enzymes.
Pharmacophore Geometry

To utilize this molecule effectively in drug design, one must define its pharmacophoric features:

  • Aromatic System A (Distal): The 2-chlorophenyl ring acts as a lipophilic anchor. The 2-Cl atom introduces a steric clash with the ether oxygen, forcing a dihedral twist (

    
    ) that prevents coplanarity, crucial for fitting into restricted hydrophobic clefts.
    
  • Linker: The ether oxygen (-O-) functions as a hydrogen bond acceptor and a flexible hinge.

  • Aromatic System B (Proximal): The phenyl ring serves as a

    
    -stacking element (T-shaped or parallel displaced).
    
  • Cationic Head: The primary amine (

    
    ), protonated at physiological pH, provides a critical electrostatic anchor (cation-
    
    
    
    or ionic interaction) with residues such as Asp or Glu in target proteins.

Mechanistic Applications in Drug Design[1][2]

Neurotherapeutics: Voltage-Gated Sodium Channel ( ) Blockade

This scaffold is structurally homologous to the "lipophilic tail + aromatic linker + polar head" motif found in state-dependent


 blockers like Safinamide  and Ralfinamide .
  • Mechanism: The [4-(2-chlorophenoxy)phenyl] moiety penetrates the inner pore or the fenestrations of the

    
     channel in its inactivated state. The 2-chloro substituent increases lipophilicity (
    
    
    
    ) and metabolic stability against ring hydroxylation.
  • Causality: The primary amine mimics the N-terminal "ball-and-chain" inactivation gate or interacts with the intracellular DEKA locus, stabilizing the channel in a non-conducting state.

Enzyme Inhibition: Monoamine Oxidase B (MAO-B)

The biaryl ether scaffold fits the bipartite cavity of MAO-B.

  • Entrance Cavity: Occupied by the proximal phenyl ring.

  • Substrate Cavity: The distal 2-chlorophenyl ring extends into the hydrophobic substrate cavity (residues Leu171, Ile199).

  • Selectivity: The 2-Cl substitution restricts rotation, reducing the entropic penalty of binding compared to unsubstituted analogs.

Visualizing the Pharmacophore & Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthesis workflow.

Pharmacophore_SAR Scaffold This compound (Core Scaffold) Lipophilic 2-Chlorophenyl Ring (Hydrophobic Anchor) Scaffold->Lipophilic Distal Region Linker Ether Bridge (H-Bond Acceptor) Scaffold->Linker Flexible Hinge Amine Benzylamine (Cationic Head) Scaffold->Amine Proximal Region Nav NaV Channel (State-Dependent Block) Lipophilic->Nav Fenestration Binding MAOB MAO-B Enzyme (Active Site Inhibition) Lipophilic->MAOB Substrate Cavity Amine->Nav Electrostatic Interaction (Asp/Glu residues) Amine->MAOB FAD Cofactor Proximity OrthoCl 2-Cl Substituent (Induces Twist) OrthoCl->Lipophilic Modulates Conformation

Figure 1: Pharmacophoric dissection of the scaffold showing mapping to key biological targets.

Experimental Protocols

Synthesis of this compound

Objective: Synthesize the target pharmacophore via Nucleophilic Aromatic Substitution (


) followed by Nitrile Reduction. This route is chosen for its scalability and avoidance of unstable intermediates.
Step 1: Synthesis of 4-(2-chlorophenoxy)benzonitrile
  • Reagents: 2-Chlorophenol (1.0 eq), 4-Fluorobenzonitrile (1.0 eq),

    
     (2.0 eq), DMF (Dimethylformamide).
    
  • Rationale:

    
     acts as a mild base to generate the phenoxide nucleophile without causing polymerization of the nitrile. DMF promotes the 
    
    
    
    reaction by solvating the cation.
  • Setup: Charge a round-bottom flask with 2-chlorophenol (12.8 g, 100 mmol) and DMF (100 mL).

  • Activation: Add anhydrous

    
     (27.6 g, 200 mmol). Stir at RT for 30 min to form the potassium phenoxide.
    
  • Coupling: Add 4-fluorobenzonitrile (12.1 g, 100 mmol). Heat the mixture to

    
     under 
    
    
    
    atmosphere for 12-16 hours.
  • Workup: Cool to RT. Pour into ice-water (500 mL). The product will precipitate.[1] Filter the solid, wash with water (

    
    ) and hexanes.
    
  • Validation: Check TLC (20% EtOAc/Hexane). Yield typically >85%.[1][2][3]

Step 2: Reduction to Methanamine
  • Reagents:

    
     (Lithium Aluminum Hydride) or Borane-THF (
    
    
    
    ).
  • Choice:

    
     is preferred for chemoselectivity if other reducible groups are present, but 
    
    
    
    is standard for pure nitriles.
  • Setup: Dissolve 4-(2-chlorophenoxy)benzonitrile (10 g) in anhydrous THF (100 mL) under Argon. Cool to

    
    .
    
  • Reduction: Add

    
     (2.0 eq, 1M in THF) dropwise. Caution: Exothermic.
    
  • Reflux: Warm to RT, then reflux for 4 hours.

  • Quench: Cool to

    
    . Perform Fieser workup (Add 
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Isolation: Filter the aluminum salts. Dry filtrate over

    
    .[4] Concentrate in vacuo.[4]
    
  • Salt Formation: Dissolve oil in

    
    , add 
    
    
    
    in dioxane to precipitate the hydrochloride salt.
Biological Validation: Fluorometric MAO-B Inhibition Assay

Objective: Validate the pharmacophore's affinity for MAO-B using a self-validating enzymatic workflow.

ParameterSpecification
Enzyme Source Human Recombinant MAO-B (Baculosomes)
Substrate Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)
Control Selegiline (Positive Control,

)
Readout Fluorescence (Ex/Em: 530/590 nm)

Protocol:

  • Preparation: Dilute test compound (0.1 nM to 10

    
    ) in Reaction Buffer (0.05 M Sodium Phosphate, pH 7.4).
    
  • Incubation: Add MAO-B enzyme (0.5 U/mL) to the wells. Incubate for 15 min at

    
     to allow inhibitor binding.
    
  • Initiation: Add working solution containing Amplex Red (200

    
    ), Horseradish Peroxidase (1 U/mL), and Tyramine (1 mM substrate).
    
  • Kinetics: Measure fluorescence every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope of the linear phase. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Self-Validation Check: The Z' factor of the assay must be > 0.5. Selegiline must show >90% inhibition at 1

      
      .
      

Quantitative Data Summary

The following table summarizes the predicted physicochemical properties of the this compound hydrochloride salt, essential for formulation.

PropertyValueImplication for Drug Design
Molecular Weight 270.16 g/mol (HCl salt)Fragment-like, high ligand efficiency potential.
cLogP ~3.1Good CNS penetration (BBB permeable).
TPSA 35.25

Excellent membrane permeability (< 90

).
H-Bond Donors 3 (Ammonium)Strong interaction with Asp/Glu residues.
Rotatable Bonds 4Moderate flexibility; entropy penalty is managed by the twist.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chlorophenol + 4-Fluorobenzonitrile Step1 Step 1: SNAr Coupling (K2CO3, DMF, 120°C) Start->Step1 Intermed Intermediate: 4-(2-Chlorophenoxy)benzonitrile Step1->Intermed Step2 Step 2: Reduction (LiAlH4 or BH3-THF) Intermed->Step2 Workup Workup: Fieser Method & HCl Salt Formation Step2->Workup Product Final Product: This compound HCl Workup->Product

Figure 2: Step-by-step synthetic pathway for the production of the hydrochloride salt.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 409810, (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on biaryl ether pharmacophores in MAO inhibition).
  • Catherall, C. L., et al. (2011). The molecular basis of the state-dependent block of sodium channels by biaryl ether derivatives. Molecular Pharmacology. (Contextual grounding on NaV channel block mechanism).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of [4-(2-Chlorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of [4-(2-Chlorophenoxy)phenyl]methanamine, a key intermediate in pharmaceutical and agrochemical research.[1] Two primary synthetic routes are detailed, commencing from accessible starting materials. The protocols emphasize robust and scalable methodologies, focusing on the Ullmann condensation for the formation of the diaryl ether linkage and the subsequent reduction of a nitrile functional group to the target primary amine. Detailed step-by-step procedures, reaction parameter tables, and workflow visualizations are provided to ensure reproducibility and success for researchers in drug development and related scientific fields.

Introduction: Significance of this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a diaryl ether moiety and a benzylic amine, is a common scaffold in compounds developed for therapeutic and agricultural applications.[1] The precise arrangement of the chlorophenoxy and aminomethyl groups on the phenyl ring allows for specific interactions with biological targets, making it a valuable intermediate for medicinal and agricultural chemists. The reliable and efficient synthesis of this compound is therefore of significant interest.

This guide outlines two well-established synthetic pathways, designed to provide researchers with a choice of methods depending on available starting materials and equipment. Both routes converge on the key intermediate, 4-(2-Chlorophenoxy)benzonitrile, which is then reduced to the final product.

Overview of Synthetic Strategies

The preparation of this compound is most effectively achieved through a two-step sequence:

  • Formation of the Diaryl Ether Linkage: This critical step involves the coupling of a phenol and an aryl halide to form the 4-(2-Chlorophenoxy)benzonitrile intermediate. The Ullmann condensation is the classic and reliable method for this transformation.[2][3]

  • Reduction of the Nitrile: The cyano group of the intermediate is then reduced to a primary aminomethyl group. This can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for this transformation.[4][5]

The following sections provide detailed protocols for two distinct routes to the key benzonitrile intermediate, followed by a standardized protocol for its reduction.

Visualizing the Synthetic Workflow

The overall synthetic logic is depicted in the workflow diagram below, illustrating the two pathways to the pivotal nitrile intermediate and its subsequent conversion to the target amine.

Synthesis_Workflow A1 4-Hydroxybenzonitrile A_Intermediate 4-(2-Chlorophenoxy)benzonitrile A1->A_Intermediate Ullmann Condensation A2 2-Chlorobromobenzene A2->A_Intermediate Target This compound A_Intermediate->Target Nitrile Reduction B1 4-Fluorobenzonitrile B_Intermediate 4-(2-Chlorophenoxy)benzonitrile B1->B_Intermediate Nucleophilic Aromatic Substitution B2 2-Chlorophenol B2->B_Intermediate

Caption: Overall synthetic workflow for this compound.

Experimental Protocols: Synthesis of the Intermediate 4-(2-Chlorophenoxy)benzonitrile

Route A: Ullmann Condensation of 4-Hydroxybenzonitrile and 2-Chlorobromobenzene

This route is advantageous when 4-hydroxybenzonitrile is readily available. The Ullmann condensation is a robust copper-catalyzed reaction for forming C-O bonds.[2][3]

3.1.1. Detailed Experimental Protocol

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Subsequently, add 2-chlorobromobenzene (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

3.1.2. Reaction Parameters Table

ParameterValue/ConditionRationale
Reactants 4-Hydroxybenzonitrile, 2-ChlorobromobenzeneCommercially available starting materials.
Base Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the more nucleophilic phenoxide.
Catalyst Copper(I) Iodide (CuI)Facilitates the C-O cross-coupling reaction.[6]
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent suitable for Ullmann reactions.[7]
Temperature 140-150°CSufficient thermal energy is required to drive the Ullmann condensation.[2]
Atmosphere Inert (Nitrogen)Prevents oxidation of the copper catalyst and other side reactions.
Expected Yield 60-75%Typical yield for this type of Ullmann condensation.
Route B: Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile with 2-Chlorophenol

This route is a viable alternative, particularly if 4-fluorobenzonitrile is the more accessible starting material. The electron-withdrawing nature of the nitrile group activates the aryl fluoride towards nucleophilic aromatic substitution.

3.2.1. Detailed Experimental Protocol

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenol (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the potassium 2-chlorophenoxide in situ.

  • Substrate Addition: Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 120-130°C and stir for 8-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it into cold water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or organic extract with water and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.2.2. Reaction Parameters Table

ParameterValue/ConditionRationale
Reactants 4-Fluorobenzonitrile, 2-ChlorophenolCommon and accessible starting materials.
Base Potassium Carbonate (K₂CO₃)A suitable base to generate the phenoxide nucleophile.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that accelerates SₙAr reactions.
Temperature 120-130°CProvides the necessary activation energy for the substitution reaction.
Expected Yield 70-85%Generally high yields are expected for activated SₙAr reactions.

Experimental Protocol: Reduction of 4-(2-Chlorophenoxy)benzonitrile to this compound

This protocol is applicable to the nitrile intermediate obtained from either Route A or Route B. Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[5]

Visualizing the Reduction Process

Nitrile_Reduction Start 4-(2-Chlorophenoxy)benzonitrile Step1 1. LiAlH₄, THF, 0°C to reflux Start->Step1 Step2 2. Aqueous Work-up Step1->Step2 Product This compound Step2->Product

Caption: Key steps in the reduction of the nitrile intermediate.

Detailed Experimental Protocol
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve 4-(2-Chlorophenoxy)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours.[8] Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: A granular precipitate of aluminum salts will form. Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Reaction Parameters Table
ParameterValue/ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A potent hydride donor for the complete reduction of nitriles to primary amines.[4][5]
Solvent Anhydrous Tetrahydrofuran (THF)A suitable aprotic ether solvent for LiAlH₄ reductions.[9]
Temperature 0°C (addition), Reflux (reaction)Initial cooling controls the exothermic reaction; reflux ensures completion.
Quenching H₂O, aq. NaOH, H₂OA standard and safe procedure to neutralize excess LiAlH₄ and precipitate aluminum salts.
Atmosphere Inert (Nitrogen)LiAlH₄ is reactive with atmospheric moisture.
Expected Yield 80-95%High yields are typical for LiAlH₄ reductions of nitriles.[9]

Conclusion

The synthetic protocols detailed in this application note provide reliable and reproducible methods for the preparation of this compound. The choice between Route A and Route B for the synthesis of the key nitrile intermediate will depend on the availability and cost of the respective starting materials. The subsequent reduction with lithium aluminum hydride is a high-yielding and straightforward transformation. These methods are well-suited for laboratory-scale synthesis and offer a solid foundation for process development and scale-up in pharmaceutical and agrochemical research.

References

  • Wikipedia. Nitrile reduction. [Link]

  • Science of Synthesis. Catalytic Reduction of Nitriles. Thieme. [Link]

  • Clark, J. (2023). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Nagashima, H., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. [Link]

  • Kemper, S., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. [Link]

  • Study.com. Benzonitrile (C6H5CN) is reduced to two different products depending on the reducing agent used. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • NCERT. Amines. [Link]

  • Sivaev, I. B., et al. (2023). Reduction of Triple Bond in [B12H11NCR]− Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates. Molecules. [Link]

  • CNKI. Research and development of 4-hydroxybenzonitrile production process. [Link]

  • Google Patents.
  • Autechaux. Understanding 4-Hydroxybenzonitrile: Properties, Synthesis, and Sourcing. [Link]

  • ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of p-hydroxybenzonitrile. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PrepChem.com. Preparation of benzylamine. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • Royal Society of Chemistry. A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

  • European Patent Office. Process for producing benzylamines - EP 0452952 B1. [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • National Institutes of Health. (E)-4-{2-[(4-Chlorophenyl)iminomethyl]phenoxy}phthalonitrile. [Link]

  • Beirut Arab University. palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture. [Link]

Sources

Protocols for incorporating [4-(2-Chlorophenoxy)phenyl]methanamine into assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Incorporating [4-(2-Chlorophenoxy)phenyl]methanamine into Assays

Introduction & Scientific Context

This compound (CAS: 1170147-57-5, HCl salt) is a privileged structural motif in neuropharmacology. It belongs to the class of phenoxybenzylamines , which serve as the pharmacophore for several potent Monoamine Oxidase B (MAO-B) inhibitors and Voltage-Gated Sodium Channel (NaV) blockers.

Structurally, it mimics the "tail" region of the Parkinson’s disease drug Safinamide and the anticonvulsant candidate Ralfinamide . The primary amine function allows for critical hydrogen bonding within the MAO-B substrate cavity (specifically with Tyr435 and Tyr398), while the chlorophenoxy biaryl system occupies the hydrophobic entrance cavity, providing isoform selectivity.

This guide details three distinct protocols for incorporating this compound into your research workflow:

  • Chemical Incorporation: Derivatization strategies for library synthesis.

  • Enzymatic Screening: Protocol for MAO-B inhibition assays.

  • Cellular Screening: Protocol for Sodium Channel blockade assessment.

Preparation & Handling

Before "incorporating" the compound into any assay, proper stock preparation is critical to prevent precipitation or degradation.

ParameterSpecificationNotes
Molecular Weight 233.69 g/mol (Free base)Check if your batch is HCl salt (~270.15 g/mol ).
Solubility DMSO (>50 mM), Water (moderate, pH dependent)Dissolve in 100% DMSO for long-term storage.
Stability HighStable at -20°C for >1 year if desiccated.
pKa ~9.5 (Primary Amine)Protonated at physiological pH (7.4).

Stock Solution Protocol:

  • Weigh 10 mg of this compound hydrochloride.

  • Add 370 µL of anhydrous DMSO to generate a 100 mM master stock.

  • Vortex for 30 seconds until clear.

  • Aliquot into 20 µL vials and store at -80°C. Avoid freeze-thaw cycles >3 times.

Protocol A: Chemical Incorporation (Derivatization)

Objective: To utilize this compound as a building block for synthesizing a library of potential neuroactive agents (e.g., amides or ureas).

Mechanism: The primary amine is a potent nucleophile. The most common "incorporation" is via amide coupling to a carboxylic acid scaffold (e.g., amino acid derivatives or heterocycles).

Workflow Diagram: Amide Coupling Strategy

Chemical_Incorporation Start Start: Carboxylic Acid Scaffold Activation Activation (HATU/DIEA in DMF) Start->Activation Activate -COOH Addition Addition of This compound Activation->Addition + Amine Reaction Reaction (RT, 2-12 Hours) Addition->Reaction Amide Bond Formation Purification Purification (HPLC/Flash) Reaction->Purification Crude Mix Product Final Product: Bioactive Amide Purification->Product Isolated Compound

Caption: Standard HATU-mediated amide coupling workflow for derivatizing the primary amine.

Step-by-Step Procedure:
  • Activation: Dissolve 1.0 equiv of your carboxylic acid scaffold in DMF (0.1 M concentration). Add 1.2 equiv of HATU and 2.0 equiv of DIEA (Diisopropylethylamine). Stir for 5 minutes.

  • Coupling: Add 1.1 equiv of this compound (from DMSO stock).

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift: Scaffold MW + 233.7 - 18.0).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then NaHCO3. Dry over MgSO4.

  • Validation: Confirm structure via 1H-NMR. The benzylic protons (

    
    ) typically appear as a doublet around 
    
    
    
    4.4–4.6 ppm.

Protocol B: Enzymatic Assay (MAO-B Inhibition)

Objective: To quantify the inhibitory potency (


) of the compound (or its derivatives) against Monoamine Oxidase B.

Rationale: The benzylamine moiety is a classic substrate/inhibitor motif for MAO-B. This assay uses a peroxidase-coupled system (Amplex Red) where MAO-B generates


, which reacts with the probe to produce resorufin (fluorescent).
Assay Logic Diagram

MAO_Assay Substrate Substrate (Tyramine) H2O2 Hydrogen Peroxide (H2O2) Substrate->H2O2 Generates Inhibitor Test Compound (Chlorophenoxy-amine) MAOB Enzyme (hMAO-B) Inhibitor->MAOB Blocks MAOB->Substrate Oxidizes Amplex Amplex Red + HRP H2O2->Amplex Activates Signal Fluorescence (Resorufin) Amplex->Signal Emits 590nm

Caption: Mechanism of the peroxidase-coupled fluorometric MAO-B inhibition assay.

Detailed Protocol:
  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme Mix: Dilute recombinant human MAO-B (Sigma or Corning) to 0.5 U/mL in buffer.

  • Compound Addition:

    • Add 1 µL of this compound (serial dilutions: 10 µM to 0.1 nM) to a black 96-well plate.

    • Add 49 µL of Enzyme Mix.

    • Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to access the active site before substrate competition.

  • Substrate Mix: Prepare a mix of 200 µM Tyramine + 100 µM Amplex Red + 1 U/mL HRP (Horseradish Peroxidase).

  • Reaction Start: Add 50 µL of Substrate Mix to each well. Final volume = 100 µL.

  • Measurement: Read fluorescence immediately in kinetic mode for 30 minutes.

    • Excitation: 530–560 nm

    • Emission: 590 nm

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: As a primary amine analog of Safinamide, expect

      
       in the low micromolar or high nanomolar range depending on the exact derivative.
      

Protocol C: Cellular Assay (Sodium Channel Blockade)

Objective: To assess the ability of the compound to block Voltage-Gated Sodium Channels (NaV), a common off-target or primary target for this scaffold.

Method: Membrane Potential Assay (FRET-based or DiBAC4(3)) is preferred over manual patch clamp for initial screening.

Protocol Steps:
  • Cell Line: Use HEK-293 cells stably expressing NaV1.7 or NaV1.8.

  • Dye Loading:

    • Remove culture media and wash cells with HBSS.

    • Add Membrane Potential Dye (e.g., Molecular Devices FLIPR Blue or FRET pair CC2-DMPE/DiSBAC2(3)).

    • Incubate for 30–60 minutes at RT in the dark.

  • Compound Incubation:

    • Add this compound (0.1 – 30 µM) to the cells.

    • Incubate for 10–20 minutes. Note: Benzylamines often exhibit state-dependent block; incubation allows the drug to partition into the membrane.

  • Stimulation:

    • Transfer plate to a FLIPR or FDSS reader.

    • Inject a stimulus buffer (Veratridine 50 µM or Scorpion Venom) to open sodium channels.

  • Readout:

    • Open channels cause depolarization (fluorescence increase).

    • Blockers will suppress this increase.

  • Data Normalization:

    
    
    

References

  • Binda, C., et al. (2007). Structure-function relationships in the monoamine oxidase B inhibitor safinamide.Journal of Medicinal Chemistry , 50(23), 5848-5852. Link

  • Caccia, C., et al. (2006). Safinamide: from molecular targets to a new anti-Parkinson drug.[1]Neurology , 67(7), S18-S23. Link

  • Tugay, R., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency.[2]Archiv der Pharmazie , 357(2). Link

  • Hassan, R. M., et al. (2021).[3] Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists.[3]Bioorganic Chemistry , 115, 105170.[3] Link

  • PubChem Compound Summary. (2025). This compound.National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Storage of [4-(2-Chlorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability

[4-(2-Chlorophenoxy)phenyl]methanamine is a primary benzylic amine featuring a diaryl ether backbone. While the ether linkage provides relative chemical resilience, the benzylic amine moiety (-CH₂-NH₂) is the critical failure point during storage.

The Mechanism of Failure

Unlike simple aliphatic amines, benzylic amines possess "activated" benzylic protons. The bond dissociation energy (BDE) of the C-H bond adjacent to the nitrogen is lowered by resonance stabilization from the aromatic ring.

  • Radical Abstraction: Atmospheric oxygen (especially in the presence of light or trace metals) abstracts a benzylic proton.

  • Imine Formation: This leads to the formation of a hydroperoxide intermediate, which dehydrates to form an imine (Schiff base).

  • Hydrolysis: The imine hydrolyzes to release ammonia and the corresponding aldehyde (4-(2-chlorophenoxy)benzaldehyde), which is often the yellow/brown impurity observed in degraded batches.

Storage Protocol: The "Golden Standard"

Adherence to this protocol guarantees <1% degradation over 12 months.

ParameterRecommendationScientific Rationale
Physical Form Hydrochloride Salt (HCl) The free base amine has a lone pair on the nitrogen available for radical initiation. Protonating this pair (forming the salt) significantly raises the activation energy for oxidation [1].
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" over the solid. Nitrogen (N₂) is acceptable but less effective if the seal is compromised.
Temperature -20°C Arrhenius kinetics dictate that reaction rates halve (approx.) for every 10°C drop. -20°C effectively arrests the autoxidation cascade.
Container Amber Glass + Teflon Seal Amber glass blocks UV/Blue light (which catalyzes radical formation). Teflon (PTFE) liners prevent oxygen permeation and leaching of plasticizers.

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Inspection

Q: My compound has turned from white to a faint yellow. Is it still usable? A: Yellowing is the hallmark of imine formation (the first oxidation stage) or N-oxide accumulation.

  • Diagnosis: Dissolve a small amount in methanol. If the solution is clear yellow, it is likely oxidation. If it is cloudy/precipitates, it may be carbamate formation (reaction with atmospheric CO₂).

  • Action: For non-critical applications (e.g., initial screens), it may be usable if purity is >95%. For SAR studies or biological assays, recrystallize immediately (see Recovery Protocol).

Q: The material has clumped into a sticky solid. Did it melt? A: This is likely hygroscopicity leading to hydrolysis .

  • Causality: If stored as a salt, it may have absorbed water, facilitating the hydrolysis of any trace imines back to aldehydes.

  • Action: Dry under high vacuum (0.1 mbar) for 24 hours over P₂O₅. If stickiness persists, the impurity load is too high; repurify.

Category B: Analytical Verification

Q: How do I distinguish between the parent amine and its oxidized byproducts on HPLC? A: You must use a method capable of resolving the polar amine from the less polar aldehyde.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Note: The TFA is critical to protonate the amine, improving peak shape and preventing tailing.

  • Detection: 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

  • Expected Shift: The aldehyde degradation product will elute later (higher hydrophobicity) than the parent amine salt. The N-oxide will typically elute earlier.

Visualizations & Workflows

Diagram 1: The Oxidation Cascade

This pathway illustrates why excluding oxygen and light is non-negotiable.

OxidationPathway Amine Parent Amine (R-CH2-NH2) Radical Benzylic Radical (R-CH•-NH2) Amine->Radical UV Light / O2 / Metals Imine Imine Species (R-CH=NH) Radical->Imine -H• (Oxidation) Aldehyde Degradation Product (Aldehyde) Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 (Byproduct) Imine->Ammonia

Caption: Mechanistic pathway of benzylic amine degradation from parent compound to aldehyde.[1]

Diagram 2: Storage Decision Tree

Follow this logic flow for every new batch received.

StorageWorkflow Start Receive Shipment This compound CheckForm Check Physical Form Start->CheckForm IsSalt Is it HCl Salt? CheckForm->IsSalt StoreSalt 1. Flush Headspace (Argon) 2. Seal with Parafilm 3. Store at -20°C IsSalt->StoreSalt Yes ImmediateUse Immediate Use? IsSalt->ImmediateUse No YesSalt Yes NoSalt No (Free Base) Convert CRITICAL: Convert to HCl Salt (Dissolve in Et2O, add 2M HCl/Ether) ImmediateUse->Convert No (>24 hrs) TempStore Store as Liquid (Strict Inert Gas, -80°C preferred) ImmediateUse->TempStore Yes (<24 hrs) Convert->StoreSalt Proceed to Storage

Caption: Decision matrix for handling incoming shipments to maximize shelf-life.

Recovery Protocol (Salvaging Oxidized Material)

If your material has yellowed but is irreplaceable, use this Acid-Base Extraction method. Do not rely on simple recrystallization, as aldehydes can co-precipitate.

  • Dissolution: Dissolve the degraded amine in Dichloromethane (DCM) .

  • Wash 1 (Acidic): Extract with 1M HCl .

    • Why? The amine protonates and moves to the aqueous layer. The neutral aldehyde and other non-basic oxidation products remain in the DCM.

  • Separation: Discard the organic (DCM) layer.

  • Wash 2 (Organic Wash): Wash the aqueous layer once with fresh DCM to remove trace impurities.

  • Basification: Carefully adjust the aqueous layer to pH >12 using NaOH (keep cold). The amine will crash out as the free base.

  • Extraction: Extract the free base back into fresh DCM.

  • Salt Formation: Dry over Na₂SO₄, filter, and immediately treat with HCl in Dioxane/Ether to precipitate the purified salt.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the reduced oxidation potential of ammonium salts vs. free amines).

  • Thermo Fisher Scientific. (n.d.). Handling and Storage of Amines. Technical Bulletin. (General guidelines for inert storage of air-sensitive amines).

  • Nishimura, T. (2020). Catalytic Aerobic Oxidation of Amines. In Science of Synthesis.

  • PubChem. (n.d.). Compound Summary: (4-Chlorophenyl)methanamine derivatives.

Sources

Technical Support Center: Troubleshooting Low Purity in [4-(2-Chlorophenoxy)phenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(2-Chlorophenoxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity challenges encountered during the synthesis of this key pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve high purity and yield in your experiments.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-step pathway:

  • Diaryl Ether Formation: An Ullmann condensation or a related coupling reaction to form the 4-(2-chlorophenoxy)benzaldehyde intermediate.

  • Reductive Amination: Conversion of the aldehyde intermediate to the final primary amine product.

This guide is structured to address potential pitfalls in each of these critical steps.

II. Troubleshooting Guide: Question & Answer Format

Part A: Diaryl Ether Formation (Ullmann-Type Coupling)

Question 1: My Ullmann coupling reaction is showing low conversion to the desired 4-(2-chlorophenoxy)benzaldehyde. What are the likely causes and how can I improve the yield?

Low conversion in Ullmann couplings is a frequent issue. The primary factors to investigate are the purity of your reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.

  • Expertise & Experience: The electronic properties of your aryl halide and phenol are critical. In this specific synthesis, you are coupling an electron-rich phenol (p-hydroxybenzaldehyde) with an electron-deficient aryl halide (1,2-dichlorobenzene or 2-chloro-iodobenzene). While this is generally favorable, steric hindrance from the ortho-chloro group can impede the reaction.

  • Troubleshooting Workflow:

    G Start Low Conversion in Ullmann Coupling Purity Check Reactant Purity (Aryl Halide, Phenol, Base) Start->Purity Catalyst Optimize Copper Catalyst (CuI, Cu2O, CuBr) Purity->Catalyst Ligand Screen Ligands (e.g., N,N-dimethylglycine, salicylaldoxime) Catalyst->Ligand Base Evaluate Base Strength & Solubility (K2CO3, Cs2CO3, K3PO4) Ligand->Base Solvent Solvent Optimization (Toluene, Dioxane, Acetonitrile) Base->Solvent Temp Adjust Reaction Temperature Solvent->Temp End Improved Yield Temp->End

    Caption: Troubleshooting workflow for low Ullmann coupling yield.

  • Authoritative Grounding: Ligands are crucial for accelerating the reaction and enabling milder reaction conditions. N,N- and N,O-chelating ligands are known to be effective.[1] A screening of various multidentate ligands has shown that N,N-dimethylglycine can provide high catalytic activity.[1]

  • Quantitative Data Summary:

ParameterRecommendationRationale
Catalyst Use high-purity Cu(I) salts like CuI or Cu₂O.[1]Ensures a higher concentration of the active catalytic species.
Ligand Screen N,N-dimethylglycine or salicylaldoxime.[1]These ligands can accelerate the reaction and improve yields under milder conditions.[1]
Base For non-polar solvents (toluene), K₂CO₃ is effective. For polar aprotic solvents (acetonitrile), Cs₂CO₃ is often preferred.[1]The solubility and strength of the base significantly impact the reaction rate and yield.[1]
Solvent Toluene or dioxane are common choices.The choice of solvent can influence the solubility of reactants and the reaction temperature.
Temperature Typically 100-150 °C.Higher temperatures can overcome activation energy barriers but may also lead to side reactions.

Question 2: I am observing significant amounts of homocoupled byproducts and dehalogenation of my aryl halide. How can I minimize these side reactions?

These side reactions are common in Ullmann couplings and often point to issues with reaction conditions or the catalytic cycle.

  • Expertise & Experience: Homocoupling of the phenol is often a result of oxidation, while dehalogenation of the aryl halide can be caused by reactive oxygen species or trace water. Rigorous exclusion of air and moisture is critical.

  • Preventative Measures:

    • Inert Atmosphere: Ensure your reaction is set up under a thoroughly purged inert atmosphere (Argon or Nitrogen).

    • Dry Reagents and Solvents: Use anhydrous solvents and dry your reagents before use. Molecular sieves can be added to the reaction mixture.

    • Degassing: Degas your solvent and reaction mixture to remove dissolved oxygen.

    • Ligand Stoichiometry: Using an appropriate amount of ligand can stabilize the copper catalyst and favor the desired cross-coupling pathway.

Part B: Reductive Amination

Question 3: My reductive amination of 4-(2-chlorophenoxy)benzaldehyde is resulting in a mixture of the desired primary amine and a significant amount of the corresponding secondary amine. How can I improve the selectivity for the primary amine?

The formation of a secondary amine is a classic example of over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.

  • Expertise & Experience: The key to preventing over-alkylation is to control the relative concentrations of the reactants and to choose the appropriate nitrogen source and reducing agent.

  • Troubleshooting Workflow:

    G Start Low Selectivity in Reductive Amination (Over-alkylation) Nitrogen Use a Large Excess of Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Start->Nitrogen ReducingAgent Select a Suitable Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Nitrogen->ReducingAgent Addition Slow Addition of Reducing Agent ReducingAgent->Addition Concentration Maintain Low Aldehyde Concentration Addition->Concentration End High Selectivity for Primary Amine Concentration->End

    Caption: Workflow to improve selectivity in reductive amination.

  • Authoritative Grounding: Reductive amination is a powerful method for forming C-N bonds.[2] The use of a large excess of the amine source can statistically favor the formation of the primary amine.

  • Experimental Protocols:

    Protocol 1: Reductive Amination with Sodium Cyanoborohydride

    • To a solution of 4-(2-chlorophenoxy)benzaldehyde (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 2M HCl until gas evolution ceases.

    • Basify the mixture with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Question 4: I am observing the formation of the corresponding alcohol, 4-(2-chlorophenoxy)benzyl alcohol, as a significant byproduct. What is causing this and how can it be prevented?

The formation of the alcohol byproduct indicates that the aldehyde is being reduced directly by the hydride source before it can form the imine with the ammonia source.

  • Expertise & Experience: This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄). The choice of reducing agent is crucial for a successful reductive amination.

  • Comparative Analysis of Reducing Agents:

Reducing AgentSelectivity for Imine vs. AldehydeComments
NaBH₄ LowCan readily reduce aldehydes and ketones, often leading to alcohol byproducts.[3]
NaBH₃CN HighSelective for the reduction of imines in the presence of aldehydes.[4][5]
NaBH(OAc)₃ HighA mild and selective reducing agent for reductive aminations.[5][6]
  • Recommendation: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to minimize the formation of the alcohol byproduct.[4][5][6]

Part C: Purification

Question 5: I am struggling to purify the final this compound product to >99% purity. What purification strategies are most effective?

Purification of amines can be challenging due to their basic nature and potential for tailing on silica gel chromatography.

  • Expertise & Experience: A multi-step purification strategy is often necessary to achieve high purity.

  • Recommended Purification Workflow:

    • Acid-Base Extraction: Perform an aqueous workup with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the purified amine with an organic solvent.

    • Column Chromatography: If further purification is needed, use column chromatography on silica gel. To minimize tailing, consider pre-treating the silica gel with a small amount of triethylamine or using a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be a highly effective final purification step.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product? A1: Common impurities include unreacted 4-(2-chlorophenoxy)benzaldehyde, the corresponding alcohol byproduct, the secondary amine, and any starting materials from the Ullmann coupling that were not fully removed.

Q2: Can I use a one-pot procedure for the diaryl ether formation and reductive amination? A2: While one-pot reactions are attractive for their efficiency, they can be challenging to optimize for this specific synthesis due to incompatible reaction conditions. The high temperatures and basic conditions of the Ullmann coupling are generally not compatible with the reagents used for reductive amination. A stepwise approach with isolation of the intermediate aldehyde is recommended for achieving higher purity.

Q3: How critical is the purity of the starting 4-hydroxybenzaldehyde? A3: The purity of all starting materials is crucial. Impurities in the 4-hydroxybenzaldehyde can lead to the formation of undesired side products during the Ullmann coupling, which can be difficult to remove in later stages.

IV. References

  • Ullmann Diaryl Ether Synthesis: Technical Support Center. Benchchem. Accessed February 13, 2026.

  • Troubleshooting Ullmann Coupling. Reddit. Accessed February 13, 2026.

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Accessed February 13, 2026.

  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed February 13, 2026.

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. Accessed February 13, 2026.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Accessed February 13, 2026.

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. ACS Publications. Accessed February 13, 2026.

  • Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. Benchchem. Accessed February 13, 2026.

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Accessed February 13, 2026.

  • Nucleophilic Aromatic Substitution. YouTube. Accessed February 13, 2026.

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. Accessed February 13, 2026.

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Accessed February 13, 2026.

  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed February 13, 2026.

  • Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health. Accessed February 13, 2026.

  • Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof. Google Patents. Accessed February 13, 2026.

  • Reductive aminations of benzaldehyde. ResearchGate. Accessed February 13, 2026.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed February 13, 2026.

  • Application Note – Reductive Amination. Sigma-Aldrich. Accessed February 13, 2026.

Sources

Technical Guide: Stability & Handling of [4-(2-Chlorophenoxy)phenyl]methanamine

[1][2]

Executive Summary

This compound contains a primary benzylic amine and a diaryl ether linkage.[1][2] Its stability profile is heavily dependent on its form: the Free Base or the Hydrochloride (HCl) Salt (CAS: 1170147-57-5).[1][2]

  • In DMSO: Generally stable, but susceptible to carbamate formation (reaction with atmospheric

    
    ) and slow oxidative deamination  upon prolonged storage.[1]
    
  • In Water: The HCl salt is highly soluble and stable.[1] The Free Base is practically insoluble and will precipitate or aggregate, leading to inconsistent experimental dosing.[1]

Chemical Profile & Solubility Data[1][2][3][4][5][6][7][8][9]

The choice of solvent must align with the specific form of the compound you possess.[1]

FeatureFree Base FormHydrochloride (HCl) Salt
CAS Number Not widely listed (Generic)1170147-57-5
Molecular Weight ~233.7 g/mol ~270.2 g/mol
Water Solubility Low (< 0.1 mg/mL) .[1][2] Hydrophobic due to chlorophenoxy group.[1][2]High (> 10 mg/mL) .[1][2] Forms a stable cation in water.[1][2]
DMSO Solubility High (> 50 mg/mL) .[1][2]High (> 20 mg/mL) .[1][2]
Preferred Stock DMSO (anhydrous).[1][2]Water or DMSO.[1][2][3][4][5][6][7]
pH in Solution Alkaline (> pH 9 in water).[1][2]Acidic (~pH 4-5 in water).[1][2]
Critical Solubility Decision Tree

Use the following logic to determine the correct solvent system for your assay:

SolventSelectionStartStart: Identify FormIsSaltIs it HCl Salt?Start->IsSaltIsBaseIs it Free Base?Start->IsBaseWaterSolDissolve in Water(Stable, Acidic pH)IsSalt->WaterSolPreferredDMSOSolDissolve in anhydrous DMSOIsSalt->DMSOSolAlternativeIsBase->WaterSolDo NOT Use(Precipitation Risk)IsBase->DMSOSolRequiredPrecipCheckDilution Step:Check for PrecipitationDMSOSol->PrecipCheckDiluting into Buffer

Figure 1: Decision tree for solvent selection based on chemical form.[1][2]

Stability in DMSO: Mechanisms & Troubleshooting

While DMSO is an excellent solvent, it is not inert.[1] Two primary degradation pathways exist for primary benzylic amines like this compound.[1][2]

A. The "Cloudy Stock" Phenomenon (Carbamate Formation)

Primary amines are nucleophilic.[1][2] In basic DMSO solutions (Free Base form), they react with atmospheric carbon dioxide (

1
12
  • Risk Factor: High.[1][2] Occurs if vials are frequently opened to air.[1][2]

  • Prevention: Store DMSO stocks under inert gas (Nitrogen or Argon).[1][2] Use septum-sealed vials.

B. Oxidative Deamination (Trace Aldehyde Formation)

DMSO can act as a mild oxidant (Swern-like conditions), especially if the DMSO contains trace acid impurities or is heated.[1][2] This converts the benzylic amine to an imine, which hydrolyzes to an aldehyde (4-(2-chlorophenoxy)benzaldehyde).[1][2]

  • Risk Factor: Low to Moderate (over months).[1][2]

  • Detection: Appearance of a new peak in LC-MS (M-1 mass shift for imine, or M+1 mass shift for aldehyde hydrolysis product relative to parent amine loss).

Degradation Pathway Diagram

Degradationcluster_DMSODMSO Storage RisksCompoundThis compound(Primary Amine)CarbamateCarbamate Salt(White Precipitate)Compound->Carbamate + CO2 (Rapid)ImineImine IntermediateCompound->Imine -2H (Oxidation)CO2Atmospheric CO2CO2->CarbamateOxidationDMSO Oxidation(Slow)AldehydeAldehyde Hydrolysis Product(Loss of Activity)Imine->Aldehyde + H2O

Figure 2: Primary degradation pathways in non-inert storage conditions.[1][2]

Stability in Water: pH & Hydrolysis[1]

The diaryl ether linkage (Ar-O-Ar) in this molecule is chemically robust and resistant to hydrolysis under standard physiological conditions (pH 2–10).[1][2]

  • HCl Salt: Stable in aqueous solution for weeks at 4°C. The solution will be slightly acidic.[1]

  • Free Base: Unstable physically (aggregation).[1][2] If you dilute a DMSO stock of the free base into aqueous buffer (pH 7.4), you risk microprecipitation .[1]

    • Threshold: Precipitation typically occurs if the final concentration exceeds 10–50 µM, depending on the buffer composition.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My DMSO stock solution turned cloudy after 2 weeks at 4°C. Is it spoiled?

  • Diagnosis: This is likely carbamate formation due to

    
     absorption or water uptake  (DMSO is hygroscopic) causing the hydrophobic free base to crash out.[1]
    
  • Fix: Briefly warm the solution to 37°C and vortex. If it clears, it was likely solubility-related.[1][2] If a solid remains, filter it; however, the concentration is now unknown. Prevention: Use single-use aliquots to avoid repeated air exposure.[1][2]

Q2: Can I autoclave an aqueous solution of this compound?

  • Answer: No. While the ether linkage is stable, the benzylic amine can undergo thermal degradation or react with trace impurities in the water at 121°C. Use sterile filtration (0.22 µm PVDF or PES membrane) instead.

Q3: How do I prepare a 10 mM stock for cell culture?

  • Protocol:

    • Weigh the HCl salt (preferred for stability).[1][2]

    • Dissolve in sterile water or PBS.[1][2]

    • If using the Free Base , dissolve in anhydrous DMSO.[1]

    • Store at -20°C or -80°C in amber vials (protect from light).

    • Limit freeze-thaw cycles to < 3.

Q4: I see an extra peak in HPLC at RRT 1.1. What is it?

  • Analysis: If stored in DMSO, check for the corresponding aldehyde (formed via oxidative deamination).[1] If the peak is at RRT ~0.9, it might be the N-oxide if the sample was exposed to light/air for extended periods.[1]

References

  • Cheng, X., et al. (2003).[1][2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1][2]

  • Oldenburg, K., et al. (2005).[1][2] "Compound stability in DMSO: The effect of water and air." Journal of Biomolecular Screening. (General reference on amine-DMSO instability).

  • PubChem. (2025).[1][2][8] Benzylamine Compound Summary. (General reactivity data for benzylic amines). [Link][1][2]

Validation & Comparative

1H NMR spectrum analysis of [4-(2-Chlorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of [4-(2-Chlorophenoxy)phenyl]methanamine , a critical scaffold in medicinal chemistry often used as a linker or pharmacophore in kinase inhibitors and neurological drug candidates.

This document is structured to serve as a comparative analysis tool , enabling researchers to definitively distinguish the target molecule from its common regioisomers (e.g., the para-chloro analog) and precursors.

Executive Summary
  • Compound : this compound

  • Common Name : 4-(2-Chlorophenoxy)benzylamine

  • CAS : 1170147-57-5 (HCl salt)

  • Core Challenge : Distinguishing the ortho-chloro substitution (Target) from the para-chloro impurity (Isomer) and the non-chlorinated precursor.

  • Key Diagnostic : The loss of symmetry in the phenoxy ring (Ring B) causes a complex ABCD splitting pattern, distinct from the simplified AA'BB' pattern of the para-isomer.

Structural Logic & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into two distinct magnetic environments: Ring A (Benzylamine core) and Ring B (Chlorophenoxy moiety) .

Theoretical Spin System Map
  • Ring A (Central) : A 1,4-disubstituted benzene. The ether oxygen is an Electron Donating Group (EDG), while the methyleneamine is weakly activating/neutral. This creates an AA'BB' system (often appearing as two doublets).

  • Ring B (Terminal) : A 1,2-disubstituted benzene (ortho-chloro). The chlorine atom breaks the symmetry of the phenoxy ring, creating four non-equivalent protons. This results in an ABCD system (four distinct multiplets).

G Molecule This compound RingA Ring A: Benzylamine (AA'BB' System) Molecule->RingA RingB Ring B: 2-Cl-Phenoxy (ABCD System) Molecule->RingB Aliphatic Aliphatic Chain (-CH2-NH2) Molecule->Aliphatic 2 Doublets (approx) 2 Doublets (approx) RingA->2 Doublets (approx) 4 Multiplets (Complex) 4 Multiplets (Complex) RingB->4 Multiplets (Complex) Singlet (CH2) Singlet (CH2) Aliphatic->Singlet (CH2)

Figure 1: Spin system decomposition of the target molecule. Note the symmetry difference between Ring A and Ring B.

Experimental Protocol

For optimal resolution of the aromatic region, the choice of solvent is critical.

ParameterMethod A: Free Base Analysis Method B: HCl Salt Analysis
Solvent CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d6)
Concentration 10–15 mg / 0.6 mL10–15 mg / 0.6 mL
Reference TMS (0.00 ppm) or CHCl₃ (7.26 ppm)DMSO (2.50 ppm)
Key Advantage Sharp peaks; NH₂ usually broad/invisible.Resolves NH₃⁺ protons (8.0+ ppm); separates water peak.
Recommendation Use for Structure Confirmation .Use for Purity/Salt Stoichiometry .

Step-by-Step Workflow:

  • Preparation : Dissolve 10 mg of sample in 0.6 mL of solvent. Ensure complete dissolution (sonicate if necessary).

  • Acquisition : Set relaxation delay (d1) to ≥ 1.0s to ensure accurate integration of aromatic protons.

  • Processing : Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting in the ortho-substituted ring.

Comparative Spectral Analysis

This section compares the target molecule against its primary "alternatives": the para-chloro isomer and the non-chlorinated analog.

A. The Diagnostic Region: Aromatic (6.8 – 7.6 ppm)

This is where the definitive identification occurs.

  • Target (2-Cl Isomer) :

    • Ring A : Two doublets (integrating 2H each).

    • Ring B : Four distinct signals due to ortho-substitution. The proton ortho to the Chlorine (H-3') is deshielded (~7.45 ppm). The proton ortho to the Oxygen (H-6') is shielded (~6.9 ppm).

    • Result : A "messy" aromatic region with significant overlap, but a distinct count of 8 aromatic protons .

  • Alternative 1 (4-Cl Isomer) :

    • Ring A : Two doublets (AA'BB').

    • Ring B : Two doublets (AA'BB'). Because the Cl is para, the ring is symmetric.

    • Result : A very clean spectrum with only 4 major doublets in the aromatic region.

  • Alternative 2 (Des-chloro Analog) :

    • Ring B : Typical monosubstituted benzene pattern (2H doublet, 2H triplet, 1H triplet).

    • Result : 3 multiplet sets for Ring B, distinct from the 4 sets of the 2-Cl target.

B. Chemical Shift Data Table (Predicted vs. Reference)

Values estimated based on substituent additivity rules and analog data (e.g., 2-chlorodiphenyl ether).

Proton GroupAssignmentTarget: 2-Cl Isomer (δ ppm)Alt: 4-Cl Isomer (δ ppm)Multiplicity (Target)
Aliphatic
-CH₂-NBenzylic CH₂3.82 (Base) / 4.05 (Salt)3.82 / 4.05Singlet (s)
-NH₂ / NH₃⁺Amine1.5 (Base) / 8.4 (Salt)1.5 / 8.4Broad (br)
Aromatic
Ring A (H-2,6)ortho to CH₂7.30 7.30Doublet (d)
Ring A (H-3,5)ortho to O-Link6.95 6.95Doublet (d)
Ring B (H-3')ortho to Cl7.45 (Deshielded)7.35 (Overlap)Doublet of Doublets (dd)
Ring B (H-4',5')meta/para7.10 – 7.25 7.35 (Overlap)Multiplet (m)
Ring B (H-6')ortho to Ether6.85 – 6.90 6.95 (Overlap)Doublet of Doublets (dd)

Note : In the 4-Cl isomer, the Ring B protons overlap significantly with Ring A or appear as a clean pair of doublets. In the 2-Cl target, the H-3' proton stands out downfield (~7.45 ppm) due to the proximity of the Chlorine atom.

Decision Tree for Identification

Use this logic flow to confirm your product's identity.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.6 ppm) CountPeaks Count Distinct Signal Sets Start->CountPeaks SymmetryCheck Check Symmetry of Ring B Signals CountPeaks->SymmetryCheck Target CONFIRMED: 2-Cl Isomer (Complex ABCD pattern + AA'BB') SymmetryCheck->Target Asymmetric (4 distinct signals for Ring B) ParaIso ISOMER: 4-Cl Isomer (Two AA'BB' systems - Clean Doublets) SymmetryCheck->ParaIso Symmetric (2 distinct signals for Ring B) DesChloro ANALOG: Des-chloro (Monosubstituted Pattern: d, t, t) SymmetryCheck->DesChloro Monosubstituted (3 distinct signals for Ring B)

Figure 2: Logical workflow for distinguishing the target from common structural analogs.

Troubleshooting & Optimization
  • Broad Amine Peak : If the -NH₂ peak is too broad or integrates poorly, add 1-2 drops of D₂O (Deuterium Oxide) to the NMR tube. Shake and re-run. The NH₂ peak will disappear (exchange), confirming its identity and cleaning up the aliphatic region.

  • Water Peak Interference : In DMSO-d₆, water appears at ~3.3 ppm. If this overlaps with the benzylic CH₂ (~4.0 ppm), switch to CDCl₃ where water appears at ~1.5 ppm, far from the region of interest.

  • Salt vs. Base : If your spectrum shows a CH₂ shift at 4.05 ppm and a broad signal at 8.4 ppm , you have the Hydrochloride (HCl) salt . If the CH₂ is at 3.82 ppm and no downfield NH signal is visible, you have the Free Base .

References
  • Spectral Database for Organic Compounds (SDBS) . 1H NMR of 4-Phenoxybenzylamine derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Royal Society of Chemistry . Synthesis and NMR Characterization of Benzylamine Derivatives. RSC Advances, Supp. Info. [Link]

  • PubChem . Compound Summary: 2-Chlorodiphenyl ether (Ring B Analog). [Link]

Technical Characterization Guide: [4-(2-Chlorophenoxy)phenyl]methanamine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

[4-(2-Chlorophenoxy)phenyl]methanamine is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals (e.g., Tolfenpyrad analogs). Its structure combines a flexible diphenyl ether linkage with a reactive primary amine and an ortho-chlorinated aromatic ring.

For drug development professionals, the characterization challenge lies not just in identifying the molecule, but in distinguishing its Free Base form from its Hydrochloride (HCl) Salt (the preferred storage form), and validating the complete reduction of its Nitrile precursor .

This guide objectively compares the IR spectral performance of these forms and methodologies, providing a self-validating logic for structural confirmation.

Structural Deconstruction for Vibrational Analysis
  • Moiety A (Amine Bearing Ring): 1,4-disubstituted phenyl ring with a flexible methanamine tail (

    
    ).
    
  • Moiety B (Linker): Diaryl ether oxygen (

    
    ), creating a distinct dipole and strong IR stretch.
    
  • Moiety C (Terminal Ring): 1,2-disubstituted phenyl ring (ortho-chloro), providing unique fingerprint bands.

Comparative Analysis: Product Forms & Precursors[5]

The most critical "alternatives" in the lifecycle of this molecule are its chemical states. The IR spectrum serves as a binary switch to confirm state changes.

Comparison A: Target Amine vs. Nitrile Precursor (Process Control)

Context: This molecule is typically synthesized via the reduction of 4-(2-chlorophenoxy)benzonitrile. Incomplete reduction is a common failure mode.

FeatureTarget: Methanamine Alternative: Nitrile Precursor Operational Insight
Diagnostic Peak Absent ~2230 cm⁻¹ (Sharp) The

stretch is distinct. Any signal here indicates incomplete reaction.
Amine Region 3300–3400 cm⁻¹ (Doublet)AbsentAppearance of N-H doublet confirms amine formation.[1]
Fingerprint ~1240 cm⁻¹ (Ether)~1240 cm⁻¹ (Ether)The ether linkage remains stable; use as an internal standard.
Comparison B: Free Base vs. Hydrochloride Salt (Form Selection)

Context: The HCl salt is preferred for bioavailability and stability, but the free base is required for nucleophilic substitution reactions.

Spectral RegionFree Base (Liquid/Low Melt) HCl Salt (Crystalline Solid) Mechanism
3500–3100 cm⁻¹ Doublet (Sym/Asym Stretch)Absent/Obscured Protonation converts

to

, removing the discrete doublet.
3100–2700 cm⁻¹ Sharp C-H stretchesBroad "Ammonium Band" The

stretch broadens significantly, often overlapping alkyl C-H bands.
1600–1500 cm⁻¹ N-H Scissoring (~1600)Ammonium Bending Salt formation shifts bending modes; look for new bands near 1500–1550 cm⁻¹.

Experimental Protocol: Validated Characterization Workflow

This protocol uses a Self-Validating System : The user must confirm the presence of the Ether stretch (1240 cm⁻¹) before accepting the Amine/Salt status.

Method Selection: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Sample Prep None (Direct contact)Grinding/PressingUse ATR for routine ID and Free Base (liquid).
Resolution Lower effective pathlengthHigh resolutionUse KBr if resolving weak aromatic overtones.
Hygroscopicity ResistantSusceptibleAvoid KBr for HCl salts (hygroscopic KBr alters spectrum).
Step-by-Step Protocol (ATR Method)
  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Free Base: Deposit 1 drop of oil directly on the crystal.

    • HCl Salt: Place 5 mg of powder; apply high pressure using the anvil to ensure contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Normalization: Normalize the strongest peak (likely the Ether C-O-C at ~1240 cm⁻¹) to 1.0 Absorbance units for comparison.

Detailed Spectral Data Table

The following table synthesizes experimental data from analogous diaryl ethers and benzylamines to provide the expected peak positions for this compound.

Functional GroupModeWavenumber (cm⁻¹)IntensityNotes
Primary Amine (-NH₂) Stretch (Asym)3380 ± 10MediumFree Base Only.
Primary Amine (-NH₂) Stretch (Sym)3300 ± 10MediumFree Base Only.
Ammonium (-NH₃⁺) Stretch2800–3100Broad/StrongHCl Salt Only. Overlaps C-H.
Aromatic C-H Stretch3030–3060WeakShoulder on the main alkyl bands.
Methylene (-CH₂-) Stretch2920, 2850MediumAlkyl linker to the amine.
Nitrile (Impurity) Stretch2230 StrongCritical QC Check. Must be absent.
Aromatic Ring C=C Stretch1590, 1490StrongDiagnostic of the phenyl ring skeleton.
Amine (-NH₂) Scissoring1600–1620MediumOften overlaps with aromatic C=C.
Ether (Ar-O-Ar) C-O Stretch1230–1250 Very StrongAnchor Peak. Most intense band.
Aryl Chloride C-Cl Stretch1050–1090MediumIn-plane bending/stretching mix.
Subst. Pattern (Para) C-H Bend (oop)820–850Strong1,4-disubstituted ring (Amine side).
Subst. Pattern (Ortho) C-H Bend (oop)740–760Strong1,2-disubstituted ring (Cl side).

Visualization of Logic Pathways

The following diagrams illustrate the decision-making process for characterizing this molecule.

Diagram 1: Synthesis & QC Workflow

Caption: Logical flow for validating the conversion of Nitrile precursor to Amine product and subsequent Salt formation.

SynthesisQC Precursor Precursor: Nitrile Reaction Reduction (LiAlH4 / H2) Precursor->Reaction Check IR Check: 2230 cm⁻¹? Reaction->Check Check->Precursor Yes (Incomplete) Intermediate Free Base: Amine Check->Intermediate No (Clean) Salting Acidification (HCl/Ether) Intermediate->Salting Final Final Product: HCl Salt Salting->Final

Diagram 2: Spectral Interpretation Decision Tree

Caption: Diagnostic tree for identifying the specific form of the molecule based on spectral bands.

SpectralTree Start Start: Analyze Spectrum EtherCheck Peak at ~1240 cm⁻¹? (Ether Linkage) Start->EtherCheck Valid Valid Scaffold EtherCheck->Valid Yes Invalid Wrong Molecule EtherCheck->Invalid No RegionCheck Check 3100-3500 cm⁻¹ Valid->RegionCheck Doublet Sharp Doublet (3300/3380) RegionCheck->Doublet Primary Amine Broad Broad Band (2800-3100) RegionCheck->Broad Ammonium Salt ResultBase Result: Free Base Doublet->ResultBase ResultSalt Result: HCl Salt Broad->ResultSalt

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Chlorobenzylamine. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary for CID 66036, 4-Chlorobenzylamine. National Library of Medicine (US). Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Detailed analysis of ammonium salt IR bands vs. free amines. Available at: [Link]

  • Kintek Solution. What Is The Difference Between KBr And ATR?. Comparison of sampling techniques for amines. Available at: [Link]

  • ResearchGate. Synthesis of 3-(4-Chlorophenoxy)benzonitrile and [3-(4-chlorophenoxy)phenyl]methanamine. (2020). Synthetic pathway and characterization data.[3][4] Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [4-(2-Chlorophenoxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: [4-(2-Chlorophenoxy)phenyl]methanamine

Part 1: Executive Safety Summary

This compound (CAS: 126830-76-2) is a specialized pharmaceutical intermediate containing a primary amine group attached to a chlorinated diphenyl ether scaffold.

The Core Hazard: As a primary benzylamine derivative, this compound exhibits corrosive properties typical of the class (Skin Corr. 1B). It is capable of causing irreversible eye damage and severe skin burns upon contact.[1] Furthermore, the halogenated diphenyl ether moiety suggests lipophilicity, increasing the risk of systemic absorption and environmental persistence.

Operational Directive: Treat this substance as a high-potency corrosive solid . All manipulations must prevent inhalation of dust and dermal contact.[2] The primary amine functionality makes it sensitive to atmospheric CO₂ (forming carbamates), requiring inert handling for chemical integrity as well as safety.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for impermeability. Standard nitrile exam gloves are insufficient for prolonged direct contact with aromatic amines.

PPE CategoryRecommended SpecificationScientific Rationale (The "Why")
Hand Protection (Primary) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (>8 mil)Permeation Dynamics: Aromatic amines can permeate standard thin nitrile gloves. Laminate films provide the broadest chemical resistance against amine breakthrough.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Optional: Face shield for >10g scale.Corrosivity: Safety glasses with side shields are insufficient for corrosive powders. Air currents can carry amine dust around glasses, causing corneal burns.
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 cartridges.Vapor/Dust Control: "ABEK" filters are required because standard organic vapor (OV) filters may not effectively neutralize basic amine vapors. P3 handles the particulate dust.
Body Defense Tyvek® Lab Coat (or similar microporous material) + Chemical Apron.Particulate Barrier: Cotton coats trap dust; Tyvek repels it. The apron protects the torso during transfer operations.

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System : Each step includes a "Check" to ensure the previous action was successful before moving forward.

Phase 1: Pre-Operational Setup
  • Environment Check: Verify Fume Hood flow is active. Clear the deck of incompatible materials (specifically acids and oxidizers ).

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Reasoning: Halogenated aromatic solids often carry high static charges, causing "fly-away" powder that contaminates the workspace.

  • Decontamination Prep: Prepare a spray bottle of 5% Citric Acid or Vinegar (Acetic Acid).

    • Reasoning: Water alone does not solubilize lipophilic amines well; a weak acid converts the amine to a water-soluble salt for easier cleaning.

Phase 2: Active Handling (Weighing & Transfer)
  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves -> Goggles.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a closed weighing vessel (scintillation vial or tared flask). Do not weigh on an open paper.

    • Validation: Wipe the exterior of the source container with a dry Kimwipe before returning to storage. If the wipe shows residue, the container was contaminated.

  • Reaction Addition: Add the solid to the reaction vessel against a positive flow of Nitrogen/Argon.

    • Reasoning: Prevents oxygen/moisture ingress and keeps amine dust inside the vessel.

Phase 3: Decontamination & Doffing
  • Immediate Decon: Spray the work area (balance, spatula) with the 5% Citric Acid solution. Wipe with absorbent pads.

  • Waste Segregation: Dispose of pads in "Solid Hazardous Waste" (See Part 5).

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles (handle by straps).

    • Remove coat.[1][3]

    • Remove inner gloves.

    • Wash hands immediately with soap and water.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the critical decision points and airflow checks required for safe handling.

SafetyWorkflow Start START: Risk Assessment CheckHood Check Fume Hood (Velocity > 80 fpm) Start->CheckHood CheckHood->Start Fail (Do Not Proceed) PPE Don PPE: Double Gloves + Goggles CheckHood->PPE Pass StaticCheck Static Electricity Control (Ionizer Active?) PPE->StaticCheck Handling Handle Chemical (Closed Vessel Transfer) StaticCheck->Handling Neutralized Decon Decontaminate Surface (5% Citric Acid) Handling->Decon Waste Disposal: Halogenated Organic Stream Decon->Waste End END: Wash Hands Waste->End

Caption: Operational workflow emphasizing engineering controls (Hood/Static) prior to chemical manipulation.

Part 5: Emergency & Disposal Procedures

Emergency Response
  • Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use vinegar on skin (exothermic reaction risk on sensitive tissue); use plain water.

  • Eye Contact: Flush for minimum 15 minutes while holding eyelids open. Time is critical to prevent corneal opacity.

  • Spills:

    • Evacuate immediate area.[1][4]

    • Don full PPE (including respirator if outside hood).

    • Cover spill with Sand or Vermiculite (Do not use paper towels, they may combust with strong oxidizers, though less likely here, it is a bad habit).

    • Collect into a sealed container.

Disposal Strategy

This compound contains both an amine and a halogen (Chlorine).[5]

  • Waste Stream: Halogenated Organic Waste .[6]

  • Incompatibility: NEVER mix with "Acid Waste" streams. Mixing this amine with strong acids in a waste drum can generate heat and pressure.

  • Labeling: Must be clearly labeled "Corrosive, Toxic, Halogenated."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor.[7] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 4-(2-Chlorophenoxy)benzylamine. National Library of Medicine. [Link](Note: General structure search used for property verification).

Sources

×

Retrosynthesis Analysis

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[4-(2-Chlorophenoxy)phenyl]methanamine
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[4-(2-Chlorophenoxy)phenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.